molecular formula C10H9F4N B13559160 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine

2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine

Cat. No.: B13559160
M. Wt: 219.18 g/mol
InChI Key: NLGWDQJHZVQRIX-UHFFFAOYSA-N
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Description

2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine is a fluorinated organic compound with the molecular formula C10H9F4N. This compound is characterized by the presence of a pyrrolidine ring attached to a tetrafluorophenyl group. The incorporation of fluorine atoms into the phenyl ring significantly alters the compound’s chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 2-(2,3,4,5,6-Pentafluorophenyl)pyrrolidine
  • 2-(2,3,4,5-Tetrafluorophenyl)pyridine
  • 2-(2,3,4,5-Tetrafluorophenyl)pyrazine

Comparison: Compared to its analogs, 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine exhibits unique properties due to the specific arrangement of fluorine atoms and the pyrrolidine ring. This configuration influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)pyrrolidine

InChI

InChI=1S/C10H9F4N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2

InChI Key

NLGWDQJHZVQRIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(C(=C2F)F)F)F

Origin of Product

United States

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